

Application Notes and Protocols for UNC569

Solubility in DMSO

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Compound of Interest

Compound Name: *unc569*

Cat. No.: *B612134*

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Introduction

UNC569 is a potent and orally bioavailable inhibitor of Mer receptor tyrosine kinase (RTK), a member of the TAM (Tyro3, Axl, Mer) family of kinases.^{[1][2][3]} It functions as a reversible and ATP-competitive inhibitor with high selectivity for Mer kinase (IC₅₀ = 2.9 nM).^{[1][2][3]} **UNC569** also shows inhibitory activity against Axl and Tyro3 at higher concentrations (IC₅₀s of 37 nM and 48 nM, respectively).^[1] The inhibition of Mer kinase by **UNC569** blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and apoptosis.^{[1][4][5][6]} This mechanism of action makes **UNC569** a compound of interest for research in acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT).^{[1][4]}

Due to its hydrophobic nature, **UNC569** is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. This document provides detailed information on the solubility of **UNC569** in DMSO, protocols for its dissolution and quantification, and an overview of its mechanism of action.

Quantitative Data on UNC569 Solubility in DMSO

The reported solubility of **UNC569** in DMSO varies across different suppliers, which may be attributed to differences in experimental conditions, such as the use of sonication, heating, and

the hydration state of the DMSO.^[1] It is crucial for researchers to be aware of these discrepancies when preparing stock solutions.

Supplier/Source	Reported Solubility in DMSO	Molar Concentration	Notes
MedchemExpress	31.25 mg/mL	78.81 mM	Requires ultrasonic treatment. The hygroscopic nature of DMSO can significantly impact solubility. ^[1]
Cayman Chemical	0.2 mg/mL	~0.5 mM	-
APExBIO	-	10 mM	Provided as a pre-made 10 mM solution in DMSO. ^[7]

Experimental Protocols

Protocol for Preparation of a Saturated UNC569 Stock Solution in DMSO

This protocol describes a method to prepare a saturated stock solution of **UNC569** in DMSO and to determine its concentration.

Materials:

- **UNC569** powder
- Anhydrous, high-purity DMSO
- Vortex mixer
- Water bath sonicator
- Microcentrifuge

- Calibrated analytical balance
- UV-Vis spectrophotometer
- Quartz cuvettes
- Appropriate personal protective equipment (PPE)

Procedure:

- Preparation of Supersaturated Solution:
 1. Weigh out a precise amount of **UNC569** powder (e.g., 5 mg) into a sterile microcentrifuge tube.
 2. Add a specific volume of anhydrous DMSO (e.g., 100 μ L) to the tube. This will create a suspension.
 3. Vortex the mixture vigorously for 1-2 minutes.
 4. Sonicate the suspension in a water bath for 15-30 minutes to facilitate dissolution. Gentle heating (e.g., 37°C) can be applied if necessary, but care should be taken to avoid degradation.
 5. Allow the solution to equilibrate at room temperature for at least 2 hours to ensure it reaches equilibrium.
- Separation of Saturated Solution:
 1. Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved **UNC569**.
 2. Carefully collect the supernatant, which is the saturated DMSO solution of **UNC569**, without disturbing the pellet.
- Determination of Concentration by UV-Vis Spectrophotometry:
 1. Prepare a series of standard solutions of **UNC569** in DMSO with known concentrations.

2. Measure the absorbance of the standard solutions at the maximum absorbance wavelength (λ_{max}) for **UNC569** (246, 308 nm).[8]
3. Generate a standard curve by plotting absorbance versus concentration.
4. Dilute a small aliquot of the saturated **UNC569** solution with DMSO to a concentration that falls within the linear range of the standard curve.
5. Measure the absorbance of the diluted sample and use the standard curve to determine its concentration.
6. Calculate the concentration of the original saturated stock solution by accounting for the dilution factor.

General Protocol for Solubilizing **UNC569** for In Vitro Assays

For most cell-based assays, a high concentration stock solution is prepared in DMSO and then diluted in an appropriate aqueous buffer or cell culture medium.

Materials:

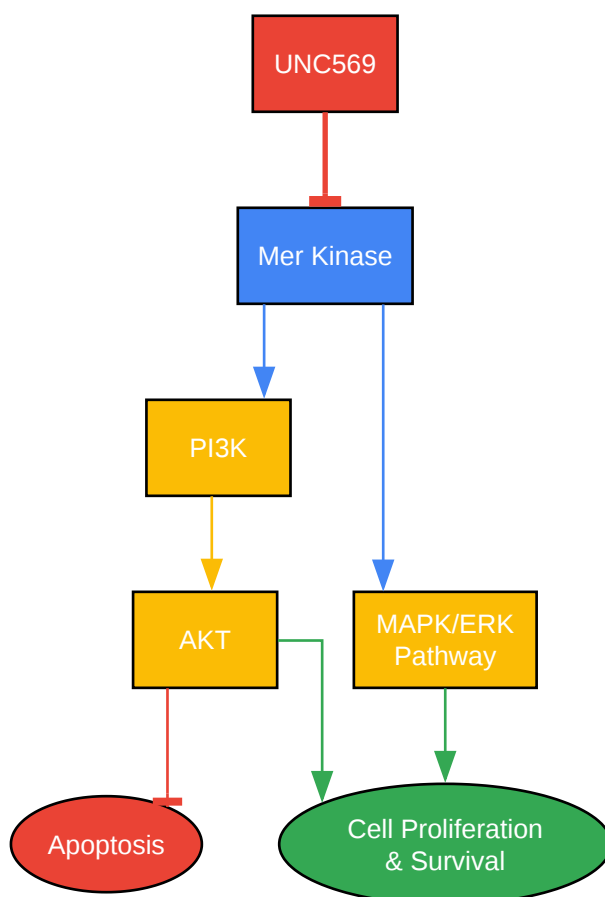
- **UNC569** powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- To prepare a 10 mM stock solution, weigh out 3.965 mg of **UNC569** (Molecular Weight: 396.5 g/mol) and dissolve it in 1 mL of anhydrous DMSO.
- Vortex the solution until the **UNC569** is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.

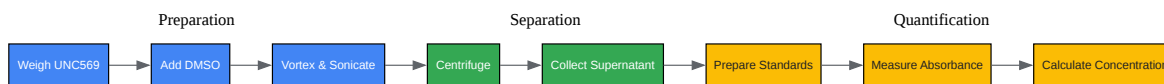
- Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
- For cell-based experiments, the DMSO stock solution should be diluted in cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **UNC569** inhibits Mer kinase, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.



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Caption: Experimental workflow for determining the solubility of **UNC569** in DMSO.

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